[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
Description
This compound belongs to the pyrrolidine-derived carbamate class, characterized by a 2-chloro-acetyl substituent on the pyrrolidine ring and a methyl-carbamic acid benzyl ester group. Its structure combines electrophilic reactivity (via the chloro-acetyl group) with lipophilicity (via the benzyl ester), making it relevant in medicinal chemistry for targeted alkylation or prodrug applications.
Properties
IUPAC Name |
benzyl N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-18(11-14-8-5-9-19(14)15(20)10-17)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYLGQLDCUSRTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Functionalization
The pyrrolidine ring serves as the structural backbone of this compound. A widely adopted strategy involves derivatizing L-proline or pre-functionalized pyrrolidine intermediates. For instance, Beilstein Journal of Organic Chemistry outlines a protocol where L-proline undergoes N-acylation with chloroacetyl chloride in tetrahydrofuran (THF) under reflux conditions. This step achieves 81% yield within 2 hours, significantly improving upon earlier methods requiring prolonged reaction times at subambient temperatures. The chloroacetyl group is introduced selectively at the pyrrolidine nitrogen, leveraging THF’s ability to stabilize intermediates while minimizing side reactions.
Carbamate Formation Strategies
The methyl-carbamic acid benzyl ester moiety is typically installed via reaction of the secondary amine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. VulcanChem highlights the utility of 2-benzyloxypyridine as a mild activating agent for benzyl ester formation, which avoids harsh acidic or basic conditions that could compromise sensitive functional groups. This method achieves near-quantitative yields when conducted in dichloromethane at 0–5°C.
Stepwise Synthesis and Optimization
Sequential Acylation and Protection
A representative synthesis involves three sequential steps:
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Pyrrolidine N-Acylation : Reacting L-proline with chloroacetyl chloride in THF at reflux (65°C) for 2 hours forms 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.
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Carboxylic Acid Activation : Conversion to the corresponding acid chloride using thionyl chloride (SOCl₂) enables subsequent amide bond formation.
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Carbamate Installation : Treating the intermediate amine with benzyl chloroformate in dichloromethane at 0°C yields the target compound.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| N-Acylation | Chloroacetyl chloride, THF, reflux | 81% | |
| Carbamate Formation | Cbz-Cl, Et₃N, CH₂Cl₂, 0°C | 92% |
Mechanistic Insights and Side-Reaction Mitigation
Chloroacetyl Group Reactivity
The electrophilic chloroacetyl moiety is prone to hydrolysis or unintended nucleophilic attack. Studies emphasize anhydrous conditions and inert atmospheres to prevent degradation. For example, Beilstein Journal reports that trace moisture during acylation reduces yields by 15–20%, necessitating rigorous solvent drying.
Stereochemical Considerations
Racemization at the pyrrolidine C-2 position is a critical concern. Employing low temperatures (−20°C) during carbamate formation preserves stereochemical integrity, as demonstrated in PubChem entries for analogous compounds. Chiral HPLC analysis confirms ≥98% enantiomeric excess when using L-proline-derived intermediates.
Scalability and Industrial Feasibility
Solvent and Catalyst Selection
THF and dichloromethane remain solvents of choice due to their balance of polarity and inertness. However, PMC notes that substituting THF with acetonitrile in large-scale reactions reduces costs without compromising yield. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate carbamate formation, cutting reaction times by 30%.
Chemical Reactions Analysis
Nucleophilic Substitution at Chloroacetyl Group
The electron-withdrawing chlorine atom activates the α-carbon for nucleophilic displacement reactions:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Amide Formation | Primary/secondary amines in polar aprotic solvents (DMF, THF) at 25-60°C | Substituted acetamide derivatives | Proceeds with >80% yield when using 1.2-1.5 equiv amine |
| Thioether Synthesis | Thiols (e.g., benzyl mercaptan) with base (K₂CO₃) in DCM | Thioacetyl analogs | Requires 12-24 hr reaction time for complete conversion |
This site also participates in ring-closing reactions. For example, treatment with ethanethioamide under reflux forms thiazole derivatives through cyclization .
Carbamate Modifications
The benzyl carbamate group undergoes two primary transformations:
A. Hydrolysis
| Conditions | Products | Efficiency |
|---|---|---|
| H₂/Pd-C in MeOH | Methyl-carbamic acid | Quantitative deprotection |
| LiOH·H₂O in THF/H₂O | Free carbamic acid | pH-dependent; optimal at pH 10-12 |
B. Transesterification
Reaction with alcohols (e.g., isopropanol) under acidic catalysis (H₂SO₄) yields corresponding alkyl carbamates, though competing hydrolysis requires anhydrous conditions.
Pyrrolidine Ring Functionalization
The pyrrolidine nitrogen participates in:
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Acylation : Using acid chlorides (e.g., acetyl chloride) in pyridine to form N-acylated derivatives
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Ring-Opening : Harsh conditions (conc. HCl, 100°C) cleave the ring via C-N bond scission, producing linear amines
Cross-Coupling Reactions
The benzyl ester moiety enables participation in:
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Suzuki Coupling : With aryl boronic acids under Pd(PPh₃)₄ catalysis (yields 65-78%)
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Click Chemistry : Copper-catalyzed azide-alkyne cycloadditions to form triazole-linked conjugates
Comparative Reactivity Table of Structural Analogs
Mechanistic Insights
-
Nucleophilic Acyl Substitution follows a two-step process:
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Tetrahedral intermediate formation (rate-determining step)
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Chloride departure (accelerated by polar solvents)
-
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Carbamate Hydrolysis proceeds through a base-catalyzed elimination pathway, generating CO₂ and the corresponding amine.
This compound's multifunctional architecture makes it a versatile intermediate for synthesizing bioactive molecules, particularly protease inhibitors and kinase-targeting agents. Experimental data from analog studies suggest that electronic effects from the pyrrolidine ring significantly modulate reaction rates at the chloroacetyl center .
Scientific Research Applications
Potential Pharmacological Applications
The compound's structural similarities to other biologically active carbamates suggest potential interactions with various enzymes, particularly those involved in neurotransmission such as acetylcholinesterase. Such interactions could lead to applications in treating neurological disorders or enhancing cognitive functions.
Case Study: Acetylcholinesterase Inhibition
Research has shown that carbamate derivatives can act as reversible inhibitors of acetylcholinesterase. A study investigating similar compounds demonstrated that modifications in the side chains significantly affect inhibitory potency and selectivity. Future studies on [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester could provide insights into its efficacy as a therapeutic agent for conditions like Alzheimer's disease.
Synthetic Applications
The compound can serve as an intermediate in synthesizing more complex molecules due to its reactive chloroacetyl group. This feature allows for further functionalization, making it valuable in developing new pharmaceuticals or agrochemicals.
Example Synthesis Pathway
A typical synthetic pathway for compounds containing the pyrrolidine ring involves:
- Formation of the pyrrolidine structure through cyclization reactions.
- Introduction of the chloroacetyl group via acylation.
- Final esterification with benzyl alcohol to yield the desired product.
Agricultural Chemistry
Carbamate derivatives have been widely used in agricultural applications as pesticides and herbicides due to their ability to inhibit specific enzymes in pests. The potential use of this compound in this context could be explored through:
- Insecticidal Activity: Testing against common agricultural pests to evaluate effectiveness.
- Herbicidal Properties: Assessing selectivity and toxicity profiles to non-target species.
Mechanism of Action
The mechanism of action of [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs and their distinguishing properties:
*Hypothetical formula for target compound, inferred from analogs.
Impact of Substituents on Properties
- Chloro-acetyl vs. Amino-acetyl: The chloro-acetyl group in the target compound confers higher electrophilicity, making it suitable for alkylation reactions in drug synthesis. In contrast, amino-acetyl analogs (e.g., CAS 1353973-66-6) exhibit lower reactivity but better aqueous solubility .
- Benzyl vs. tert-Butyl Esters : Benzyl esters (e.g., target compound) enhance membrane permeability due to lipophilicity but are prone to enzymatic hydrolysis. tert-Butyl esters (e.g., CAS 1354016-77-5) offer greater metabolic stability but reduced solubility .
Biological Activity
[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a pyrrolidine ring and a chloroacetyl group, which may contribute to its biological activity. This article explores the compound's biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H21ClN2O3
- Molecular Weight : 324.8 g/mol
- CAS Number : 1353957-47-7
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The presence of the chloroacetyl group enhances its electrophilic character, facilitating interactions with nucleophilic sites in proteins.
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For example, derivatives of piperidine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound under discussion may share these properties due to its structural similarities.
2. Cholinesterase Inhibition
The compound's structural features suggest potential activity as a cholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. Compounds with similar functional groups have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased acetylcholine levels in the brain.
| Enzyme | Inhibition Activity |
|---|---|
| AChE | Potential inhibitor based on structural analogs |
| BuChE | Similar inhibition profile observed in related compounds |
Case Study 1: Anticancer Efficacy
A study published in Molecules highlighted the development of piperidine derivatives that showed promising results against cancer cell lines. The study employed a three-component reaction strategy that enhanced the anticancer activity of these compounds, suggesting that modifications like those present in this compound could yield similar or improved results.
Case Study 2: Neuroprotective Effects
Research investigating piperidine derivatives for neuroprotective effects indicated that modifications leading to increased lipophilicity could enhance blood-brain barrier penetration. This suggests that this compound may also possess neuroprotective properties relevant for Alzheimer's disease treatment.
Q & A
Q. What synthetic methodologies are recommended for preparing [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester?
A robust approach involves optimizing reaction conditions using chloroacetyl chloride and a benzyl alcohol derivative. Evidence from analogous ester syntheses suggests dichloromethane as an ideal solvent and diisopropylethylamine (DIPEA) as a base to enhance reaction efficiency and yield . Multi-step protocols, such as coupling pyrrolidine intermediates with activated chloroacetyl groups under inert atmospheres, may require palladium catalysts or cesium carbonate for deprotonation, as seen in related multi-component reactions .
Q. Which analytical techniques are critical for characterizing this compound?
Standard characterization includes:
- Spectroscopy : IR for functional group identification (e.g., carbonyl stretches at ~1700 cm⁻¹), ¹H/¹³C NMR for structural elucidation (e.g., benzyl ester protons at δ 5.1–5.3 ppm), and ESI-MS for molecular ion confirmation .
- Thermal Analysis : TGA/DTA to assess decomposition profiles (e.g., mass loss events at 200–300°C) .
Cross-validation using multiple techniques mitigates instrument-specific artifacts .
Q. How can researchers ensure reproducibility in synthesis?
Adopt controlled variables from experimental designs in similar studies:
- Use randomized block designs to account for batch variability .
- Standardize solvent purity (e.g., anhydrous dichloromethane) and reaction times (e.g., overnight stirring at 160–165°C for esterification) .
Advanced Research Questions
Q. How can environmental stability and degradation pathways of this compound be systematically studied?
Follow methodologies from long-term environmental fate studies:
- Laboratory Simulations : Expose the compound to UV light, varying pH, and microbial consortia to mimic abiotic/biotic degradation .
- Analytical Tracking : Use GC-MS or HPLC to quantify degradation products (e.g., benzyl alcohol, chlorinated byproducts) and assess persistence .
- Ecotoxicology : Evaluate impacts on model organisms (e.g., Daphnia magna) at cellular and population levels .
Q. How should researchers resolve contradictions in spectroscopic or chromatographic data?
- Multi-Technique Cross-Validation : For example, if NMR suggests unexpected stereochemistry, corroborate with X-ray crystallography or computational modeling (DFT) .
- Replicate Experiments : Use split-plot designs to isolate variables (e.g., temperature, catalyst loading) that may influence data consistency .
Q. What strategies optimize the compound’s selectivity in target binding or catalytic applications?
- Structure-Activity Relationship (SAR) Studies : Modify the pyrrolidine ring’s substituents (e.g., fluorination) and assess effects via fluorescence quenching or enzyme inhibition assays .
- Computational Docking : Use molecular dynamics simulations to predict interactions with biological targets (e.g., proteases) .
Q. How can researchers design experiments to assess metabolic or pharmacokinetic behavior?
- In Vitro Models : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify metabolites via LC-HRMS .
- Pharmacokinetic Parameters : Calculate bioavailability using compartmental modeling and in vivo sampling (e.g., plasma concentration-time curves) .
Methodological Notes
- Experimental Design : Prioritize split-split plot designs to manage complex variables (e.g., reaction conditions, biological replicates) .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to disentangle confounding factors in degradation or binding studies .
- Safety Protocols : Segregate waste containing chlorinated byproducts and collaborate with certified disposal agencies to mitigate environmental risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
